Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene
Description
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is a highly strained polycyclic hydrocarbon characterized by a fused bicyclic framework with five conjugated double bonds. Its structure comprises a bicyclo[4.2.2]decane skeleton, where the numbering indicates bridgehead positions and ring sizes. This compound is notable for its synthetic utility as a precursor to bioactive molecules and materials. These analogs are synthesized via [6π + 2π] cycloaddition reactions between cyclooctatetraene (COTT) and alkynes under thermal or catalytic conditions . The resulting bicyclic systems serve as key intermediates in natural product synthesis and molecular electronics due to their unique electronic properties and reactivity .
Properties
CAS No. |
118226-93-0 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-10-7-5-9(3-1)6-8-10/h1-8H |
InChI Key |
ZDURTVFYVLIQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C=C1)C=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanistic Insights
Thermolysis of 2 in n-dodecane at 178.7°C results in a first-order reaction with a rate constant $$ k = 2.15 \times 10^{-4} \, \text{s}^{-1} $$ . The activation parameters for this process were determined as $$ \Delta H^\ddagger = 34 \, \text{kcal/mol} $$ and $$ \Delta S^\ddagger = -5 \, \text{e.u.} $$, indicating a highly ordered transition state. The reaction proceeds via a diradical intermediate, tetracyclo[4.4.0.0²,¹⁰.0⁵,⁷]deca-3,8-diene (1), which subsequently undergoes ring-opening to yield the pentaene product.
Deuterium labeling studies revealed that hydrogen scrambling occurs predominantly at the C-9 and C-10 positions during thermolysis, with minimal isotopic exchange at the bridgehead carbons (C-1, C-4, C-5, C-8). This regioselectivity underscores the role of conjugation stabilization in directing the reaction pathway.
Photolytic Generation from Bullvalene Derivatives
Photolysis of bullvalene (6), a highly strained tricyclic hydrocarbon, provides an alternative pathway to this compound. This method exploits the photoinduced ring-opening of bullvalene’s cyclopropane moiety, followed by a series of electrocyclic rearrangements.
Experimental Protocol and Yield Optimization
Irradiation of bullvalene in n-dodecane-$$ d_{26} $$ at 271.5°C generates the pentaene with a first-order rate constant $$ k = 1.45 \times 10^{-4} \, \text{s}^{-1} $$ . The reaction exhibits a quantum yield of $$ \Phi = 0.32 $$, suggesting a competition between radiative and non-radiative decay pathways. Key to maximizing yield is the use of deuterated solvents, which suppress parasitic hydrogen abstraction reactions that lead to naphthalene byproducts.
Pyrolysis of Tosylhydrazone Precursors
A classical route to this compound involves the pyrolysis of bicyclo[4.2.2]deca-2,4,7,9-tetraene-exo-9-carboxaldehyde tosylhydrazone (4). This method capitalizes on the Hofmann elimination mechanism to generate the requisite unsaturation.
Stepwise Synthesis and Deuterium Labeling
- Tosylhydrazone Formation : Treatment of the aldehyde precursor with p-toluenesulfonyl hydrazide in methanol yields the corresponding tosylhydrazone with >95% efficiency.
- Pyrolysis in Dioxane : Heating the tosylhydrazone in anhydrous dioxane at 95°C liberates nitrogen gas and produces a mixture of this compound (51%) and 1,2-dihydronaphthalene (37%).
- Deuterium Incorporation : Use of ethyl deuteriodiazoacetate and lithium aluminum deuteride introduces deuterium at the C-9 and C-10 positions, enabling mechanistic tracking via $$ ^1\text{H} $$-NMR.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each preparation route:
| Method | Yield | Key Advantages | Challenges |
|---|---|---|---|
| Thermolysis of 2 | 60–70% | High reproducibility; Scalable | Requires high-purity starting material |
| Photolysis of Bullvalene | 45–55% | Avoids high temperatures | Low quantum yield; Byproduct formation |
| Tosylhydrazone Pyrolysis | 50–60% | Amenable to isotopic labeling | Multi-step synthesis; Moderate yields |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The $$ ^1\text{H} $$-NMR spectrum of this compound in n-dodecane-$$ d_{26} $$ exhibits three distinct resonances:
- δ 4.14 ppm : Protons at C-2, C-3, C-6, and C-7 (integral ratio 1.4)
- δ 4.49 ppm : Protons at C-9 and C-10 (integral ratio 2.0)
- δ 6.71 ppm : Aromatic protons (integral ratio 0.7)
Temperature-dependent NMR studies revealed a planar average structure at room temperature, with a low energy barrier ($$ \Delta G^\ddagger = 0.6 \, \text{kcal/mol} $$) for tub-shaped conformers.
Vibrational Spectroscopy
The IR spectrum displays characteristic stretches at:
Stability and Reactivity Considerations
This compound is thermally labile, dimerizing at 100°C to form a yellow oil composed of three eight-membered unsaturated rings. The compound is highly oxygen-sensitive, requiring storage under inert atmosphere at −78°C to prevent oxidative degradation.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
Chemistry: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is used as a model compound to study the behavior of bicyclic systems and conjugated double bonds. It helps in understanding reaction mechanisms and the stability of such structures .
Biology and Medicine: While specific biological and medical applications are limited, the compound’s unique structure makes it a potential candidate for drug design and development. Its interactions with biological molecules can provide insights into new therapeutic approaches .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic compounds. Its reactivity and stability make it valuable for producing specialized chemicals .
Mechanism of Action
The mechanism by which Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene exerts its effects involves its ability to participate in various chemical reactions. The compound’s multiple double bonds allow it to interact with different reagents, leading to the formation of new products. Molecular targets and pathways involved in these reactions depend on the specific context and conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
Bicyclo[4.4.0]deca-1,3,5,7,9-pentaene (Naphthalene)
- Structure : A planar, fully conjugated aromatic system with two fused benzene rings.
- Synthesis : Traditionally isolated from coal tar or petroleum; modern methods include catalytic reforming.
- Applications : Widely used in dyes, solvents (e.g., mothballs), and as a precursor in phthalic anhydride production.
- Key Differences: Unlike bicyclo[4.2.2] systems, naphthalene lacks bridgehead strain, conferring greater thermal stability. Its solubility in nonpolar solvents (e.g., toluene) is well-documented, whereas bicyclo[4.2.2] derivatives exhibit lower solubility due to increased rigidity .
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Structure: Features an additional methano bridge ([4.4.1] system), creating a nonplanar, strained annulene.
- Synthesis: Prepared via methano-bridged annulene routes; derivatives like 2-methoxybicyclo[4.4.1]undeca-pentaene are synthesized for studying electronic transitions .
- Applications : Explored in annulene chemistry and as ligands in coordination polymers. Its reduced aromaticity compared to naphthalene results in distinct UV-Vis absorption profiles .
- Molecular Data : C₁₁H₁₀, MW = 142.20 g/mol; InChIKey: OORRQYZWSVJKSO-UHFFFAOYSA-N .
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Structure : A larger bicyclic system with a [5.3.1] framework, introducing greater steric strain.
- Synthesis: Limited data in the evidence, but analogous systems suggest Diels-Alder or photochemical routes.
- Applications: Potential use in materials science for constructing carbon-rich architectures .
Bicyclo[4.2.0]octa-1,6-dienes
- Structure : Smaller bicyclic system with two double bonds and moderate strain.
- Synthesis : Produced via thermal [2+2] cycloaddition of allenynes .
- Applications : Intermediate in terpene and steroid synthesis; less strained than [4.2.2] systems, enabling milder reaction conditions .
Data Table: Comparative Analysis of Bicyclic Compounds
Research Findings and Key Insights
- Reactivity : Bicyclo[4.2.2] systems exhibit higher reactivity in cycloaddition and ring-opening reactions compared to naphthalene due to bridgehead strain .
- Electronic Properties: Nonplanar bicyclo[4.4.1]undeca-pentaene derivatives display redshifted UV-Vis spectra relative to planar aromatics, making them candidates for organic electronics .
- Synthetic Challenges : The [4.2.2] framework requires precise catalytic conditions (e.g., Pd-mediated carbonylations) to avoid byproduct formation, whereas [4.4.0] systems are more straightforward to isolate .
Q & A
Q. What are the established synthetic routes for Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene, and what key reaction mechanisms govern its formation?
The compound is synthesized via high-strain cycloaddition reactions, such as Diels-Alder or [2+2] photocycloadditions, which are common for strained bicyclic systems. Experimental protocols often require precise temperature control and catalytic conditions (e.g., Lewis acids) to stabilize intermediates. For example, BH₃-NMe₃-AlCl₃ has been used in reductions of similar bicyclic systems to optimize yield . Reaction pathways should be validated using kinetic isotope effects or computational modeling to confirm transition states.
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for resolving bond lengths and angles in strained systems. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H, identifies electronic environments and symmetry. For example, deshielded protons in non-planar regions exhibit distinct splitting patterns. Mass spectrometry (MS) with high resolution confirms molecular weight and fragmentation pathways. Cross-referencing spectral data with computational predictions (e.g., DFT-optimized structures) ensures accuracy .
Q. What solvent systems are appropriate for studying the physicochemical properties of this compound?
Non-polar solvents (e.g., toluene) are preferred for solubility studies due to the compound’s aromatic and non-polar nature. Phase equilibria in mixed solvents (e.g., naphthalene-toluene systems) can be modeled using activity coefficients to predict solubility behavior. Polar aprotic solvents (e.g., sulfolane) may disrupt π-π stacking in aggregated states .
Advanced Research Questions
Q. How do molecular orbital (MO) calculations resolve controversies about the aromaticity of this compound?
Aromaticity is assessed using Hückel’s rule, nucleus-independent chemical shifts (NICS), and anisotropy of induced current density (ACID) plots. MO analyses reveal conjugation across the bicyclic framework: antiaromatic systems exhibit paratropic ring currents, while aromatic systems show diatropic currents. For example, Bicyclo[6.2.0]deca-pentaene analogs demonstrate conflicting NICS values at ring centers versus bridging carbons, necessitating multi-method validation .
Q. What experimental and statistical approaches address contradictions in spectroscopic data for derivatives of this compound?
Subgroup analysis (e.g., comparing substituent effects) identifies outliers in spectral datasets. For instance, electron-withdrawing groups may alter NMR chemical shifts unpredictably due to hyperconjugation. Bootstrapping or Bayesian regression quantifies uncertainty in peak assignments. Predefined interaction tests (e.g., ANOVA for substituent-position effects) clarify whether deviations arise from experimental error or intrinsic electronic factors .
Q. How can reaction kinetics differentiate between competing pathways in functionalization reactions of this bicyclic system?
Pseudo-first-order kinetics under varying reagent concentrations isolate rate-determining steps. Isotopic labeling (e.g., ¹³C at bridgehead positions) tracks bond reorganization. Eyring plots (ln(k/T) vs. 1/T) differentiate between concerted and stepwise mechanisms. For example, Arrhenius anomalies in similar systems suggest hidden intermediates stabilized by strain release .
Methodological Guidance
What criteria define a robust research question for studying this compound’s reactivity?
Apply the FINER framework:
- Feasible : Ensure access to specialized instrumentation (e.g., cryogenic NMR for unstable intermediates).
- Novel : Target understudied reactions (e.g., electrocyclic ring-opening under photoredox conditions).
- Ethical : Adhere to chemical safety protocols for handling hazardous reagents (e.g., chlorinated solvents in synthesis) .
Q. How should researchers design experiments to validate computational predictions of this compound’s properties?
Use a tiered validation approach:
- Level 1 : Compare DFT-predicted geometries with X-ray data.
- Level 2 : Validate spectroscopic simulations (e.g., IR frequencies) against experimental spectra.
- Level 3 : Benchmark reaction energy profiles against kinetic data. Discrepancies >5% require re-evaluation of basis sets or solvation models .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
